Cas no 1448067-26-2 (N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide)

N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide
- F6432-0120
- N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
- N-[6-(1,2,4-TRIAZOL-1-YL)PYRIMIDIN-4-YL]-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE
- 1448067-26-2
- AKOS024557867
- N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
-
- Inchi: 1S/C15H11F3N6O2/c16-15(17,18)10-2-1-3-11(4-10)26-6-14(25)23-12-5-13(21-8-20-12)24-9-19-7-22-24/h1-5,7-9H,6H2,(H,20,21,23,25)
- InChI Key: LILJPKYXISYBGS-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)OCC(NC1C=C(N=CN=1)N1C=NC=N1)=O)(F)F
Computed Properties
- Exact Mass: 364.08955810g/mol
- Monoisotopic Mass: 364.08955810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 94.8Ų
N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6432-0120-10mg |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-30mg |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-40mg |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-5μmol |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-25mg |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-50mg |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-3mg |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-15mg |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-20mg |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6432-0120-20μmol |
N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
1448067-26-2 | 20μmol |
$79.0 | 2023-09-09 |
N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide Related Literature
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
Additional information on N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide
Introduction to N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide (CAS No. 1448067-26-2)
N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1448067-26-2, represents a novel molecular entity with a unique structural framework that combines several pharmacophoric elements. The presence of a pyrimidine core, a triazole moiety, and a trifluoromethyl-substituted phenoxyacetamide group imparts distinct chemical and biological properties that make it a promising candidate for further investigation in drug discovery and therapeutic applications.
The structural composition of this compound is meticulously designed to interact with biological targets in a highly specific manner. The pyrimidine ring is a well-known scaffold in medicinal chemistry, often found in nucleoside analogs and kinase inhibitors. Its ability to mimic natural nucleobases allows for strong binding interactions with enzymes and receptors involved in critical cellular processes. The triazole group, on the other hand, is renowned for its stability and ability to enhance binding affinity through hydrogen bonding and hydrophobic interactions. This moiety is frequently incorporated into drugs to improve metabolic stability and pharmacokinetic properties.
The trifluoromethyl group attached to the phenoxyacetamide moiety is another key feature that contributes to the compound's potential therapeutic efficacy. Trifluoromethyl groups are known to increase the lipophilicity of molecules, thereby enhancing their ability to cross biological membranes. Additionally, they can influence the electronic properties of the molecule, leading to improved binding affinity and selectivity. The phenoxyacetamide group itself is a common pharmacophore found in various bioactive compounds, known for its role in modulating enzyme activity and receptor binding.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide with remarkable accuracy. These studies suggest that the compound exhibits potential inhibitory activity against several targets relevant to human health. For instance, preliminary computational analyses indicate that it may interact with enzymes involved in cancer cell proliferation and inflammation pathways. Such findings are particularly exciting given the growing demand for innovative therapeutic agents that can address complex diseases.
In vitro studies have begun to validate these computational predictions by evaluating the compound's interaction with specific biological targets. Initial experiments have shown promising results regarding its ability to inhibit key enzymes associated with metabolic disorders. The combination of the pyrimidine, triazole, and trifluoromethyl groups appears to synergize effectively, creating a molecule with multiple points of interaction within biological systems. This multifaceted approach could lead to the development of drugs with enhanced efficacy and reduced side effects.
The synthesis of N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The successful synthesis not only demonstrates the synthetic chemist's expertise but also paves the way for further structural modifications and derivatization studies.
Future research directions include exploring derivatives of this compound that may exhibit even greater biological activity or improved pharmacokinetic properties. By modifying specific functional groups or introducing new moieties, scientists can fine-tune the molecule's characteristics to optimize its therapeutic potential. Additionally, preclinical studies are planned to assess its safety profile and pharmacological effects in animal models. These studies will provide crucial data for determining whether this compound is suitable for further development into a clinical candidate.
The impact of such research extends beyond mere scientific curiosity; it holds the promise of improving human health through innovative drug development. The systematic investigation of compounds like N-6-(1H-1,2,4-triazol-1-ylo-pyrimidin--4--y)-yl--2--3-(trifluoromethyl)phenoxyacetamide (CAS No.1448067--26--2) exemplifies the intersection of chemistry, biology, and medicine—a convergence that drives progress in therapeutics.
In conclusion,N--6--(1H--1,2,4-triazol--1--ylo-pyrimidin--4-y)-yl--2--3-(trifluoromethyl)phenoxyacetamide stands as a testament to the ingenuity of modern chemical research。 Its unique structure, characterized by bold structural elements such as bold-pyrimidine、 bold-triazole、 bold-trifluoromethyl、 bold-phenoxyacetamide, positions it as a compelling subject for further exploration。 As research continues, we can anticipate new insights into its potential applications, ultimately contributing to advancements in healthcare solutions。
1448067-26-2 (N-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-2-3-(trifluoromethyl)phenoxyacetamide) Related Products
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)




